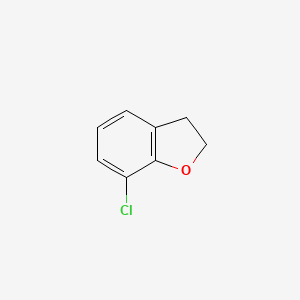

7-Chloro-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCVECQVJNATHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Chloro 2,3 Dihydrobenzofuran and Its Derivatives

Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Skeleton

The synthesis of the 2,3-dihydrobenzofuran core is a central theme in synthetic organic chemistry. Various strategies have been developed to construct this heterocyclic system, ranging from classical cyclization reactions to modern catalytic processes.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of 2,3-dihydrobenzofurans, often involving the formation of a C-O bond to close the five-membered ring.

One common approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, the palladium-catalyzed hydrogenation of a benzyl-protected alcohol followed by an intramolecular Mitsunobu reaction using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) can yield enantiopure 2,3-dihydrobenzofurans. acs.orgnih.gov This chemoenzymatic strategy combines a lipase-mediated kinetic resolution or bioreduction to establish the stereochemistry, followed by the cyclization step. acs.orgnih.gov

Another versatile method is the iodocyclization of 2-allylphenols. This reaction can be promoted by water, avoiding the need for organic solvents and additives, and proceeds via an exo cyclization process to furnish 2-(iodomethyl)dihydrobenzofurans. tandfonline.com

Palladium-catalyzed intramolecular C(sp³)–H and C(sp²)–H bond activation of alkyl phenyl ethers has also been developed. This methodology uses a palladium catalyst in the presence of an oxidant and a base to afford 2,3-dihydrobenzofuran derivatives in moderate to excellent yields. nih.govrsc.org

Furthermore, the intramolecular carbolithiation of allyl o-lithioaryl ethers, generated from the corresponding allyl 2-bromoaryl ethers, provides a diastereoselective route to 3-functionalized 2,3-dihydrobenzofuran derivatives. nih.gov The use of (-)-sparteine (B7772259) as a chiral inductor allows for the synthesis of enantiomerically enriched products. nih.gov

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

| (S)-1-Aryl-2-propanol derivative | 1. Pd/C, H₂, MeOH; 2. PPh₃, DIAD | (R)-2,3-Dihydrobenzofuran derivative | Enantiopure, good overall yield | acs.orgnih.gov |

| 2-Allylphenol (B1664045) | I₂, H₂O | 2-(Iodomethyl)dihydrobenzofuran | Water-promoted, no organic solvent | tandfonline.com |

| Alkyl phenyl ether | Pd catalyst, oxidant, base | 2,3-Dihydrobenzofuran derivative | C-H activation, moderate to excellent yields | nih.govrsc.org |

| Allyl 2-bromoaryl ether | 1. t-BuLi; 2. Electrophile | 3-Functionalized 2,3-dihydrobenzofuran | Diastereoselective, potential for enantioselectivity | nih.gov |

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular reactions provide a convergent approach to the 2,3-dihydrobenzofuran skeleton by combining two or more simpler molecules.

A notable example is the [3+2] cycloaddition of phenols with alkenes. nih.gov This can be achieved through oxidative methods, for instance, using Mn(OAc)₃ with 2-cyclohexenones and alkenes to produce dihydrobenzofurans, a method that has been applied to the synthesis of (±)-conocarpan. acs.org Lewis acids like indium trichloride (B1173362) can also catalyze the [3+2] cycloaddition of p-quinones with electron-rich alkenes to give trans-2,3-dihydrobenzofurans with high selectivity. thieme-connect.com

Rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides and 2-alkenylphenols is another efficient method, proceeding in excellent yields. nih.gov Similarly, rhodium catalysis can effect a [3+2] annulation between N-phenoxyacetamides and alkylidenecyclopropanes. nih.govrsc.org The reaction's outcome can be directed towards either dihydrobenzofurans or dienes based on the solvent choice. thieme-connect.com

Copper-catalyzed [3+2] cycloaddition of quinone esters with substituted styrenes, using a SPDO-ligated Cu(OTf)₂ catalyst, furnishes enantioselective 2,3-dihydrobenzofurans in high yields and excellent enantioselectivities. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Features | Reference |

| Phenol (B47542) | Alkenylcarboxylic acid | Palladium catalyst | 2,3-Disubstituted benzofuran (B130515) or 3-methylene-2,3-dihydrobenzofuran | Regioselective | nih.gov |

| N-Phenoxyacetamide | 2-Alkenylphenol | Rhodium catalyst, Zn(OAc)₂ | 2,3-Dihydrobenzofuran | Excellent yields | nih.gov |

| Quinone ester | Substituted styrene (B11656) | SPDO-ligated Cu(OTf)₂ | Enantioselective 2,3-dihydrobenzofuran | High yields, excellent enantioselectivity | nih.gov |

| 2-Cyclohexenone | Alkenes | Mn(OAc)₃ | Dihydrobenzofuran | One-pot reaction | acs.org |

| p-Quinone | Electron-rich alkene | Indium trichloride | trans-2,3-Dihydrobenzofuran | High selectivity | thieme-connect.com |

Visible-Light Mediated Synthetic Protocols

The use of visible light as a renewable energy source for chemical transformations has gained significant traction, offering mild and environmentally friendly reaction conditions.

Visible-light-mediated photocatalysis enables the oxidative [3+2] cycloaddition of phenols and alkenes, using benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov This strategy is applicable to the synthesis of a wide range of dihydrobenzofuran natural products. nih.gov Heterogeneous photocatalysts, such as covalent organic frameworks (COFs) like Hex-Aza-COF-3, have been successfully employed for the oxidative [3+2] cycloaddition of phenols with olefins, offering the advantage of reusability. polyu.edu.hkacs.org Titanium dioxide (TiO₂) has also been used as a recyclable photocatalyst for the oxidative [3+2] annulation of phenols with alkenyl phenols under visible light irradiation with air as the terminal oxidant. rsc.org

A visible-light-mediated, base-catalyzed protocol involving the reaction of diazo compounds with p-quinones has been developed for the synthesis of 2,3-disubstituted dihydrobenzofurans. frontiersin.orgnih.gov This reaction proceeds via an O-H insertion followed by cyclization. frontiersin.orgnih.gov

Furthermore, a visible-light photoredox-catalyzed approach has been described for the generation of ortho-quinone methides from 2-vinyl phenols, which then undergo a multicomponent cyclization to produce trifluoromethylated 2,3-dihydrobenzofurans. rsc.org

| Reactants | Catalyst/Reagents | Reaction Type | Key Features | Reference |

| Phenols, Alkenes | Transition metal photocatalyst, Ammonium persulfate | Oxidative [3+2] cycloaddition | Benign terminal oxidant, modular synthesis | nih.gov |

| Phenols, Olefins | Hex-Aza-COF-3 (heterogeneous photocatalyst) | Oxidative [3+2] cycloaddition | Metal-free, reusable catalyst | polyu.edu.hkacs.org |

| Phenols, Alkenyl phenols | TiO₂ (heterogeneous photocatalyst), Air | Oxidative [3+2] annulation | Inexpensive, nontoxic, recyclable catalyst | rsc.org |

| Diazo compounds, p-Quinones | Blue LED, Cs₂CO₃ | O-H insertion and cyclization | Base-catalyzed, visible-light mediated | frontiersin.orgnih.gov |

| 2-Vinyl phenols, Umemoto's reagent, Sulfur ylides | Photoredox catalyst | Multicomponent cyclization | Access to trifluoromethylated derivatives | rsc.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules.

Palladium-catalyzed reactions are widely used for the synthesis of 2,3-dihydrobenzofurans. For example, the palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives with aryl triflates generates a variety of functionalized 2,3-dihydrobenzofurans in good yields and diastereoselectivities. rsc.orgnih.gov Another palladium-catalyzed method involves the cascade cyclization of alkenyl ethers with alkynyl oxime ethers to construct poly-heterocyclic scaffolds containing the 2,3-dihydrobenzofuran moiety. rsc.org

Rhodium catalysts have also proven to be highly effective. Rhodium(III)-catalyzed C–H activation and [3+2] annulation of N-phenoxy amides with propargylic monofluoroalkynes afford α-quaternary carbon-containing 2,3-dihydrobenzofuran analogues. nih.gov A rhodium-promoted intramolecular regioselective hydroarylation of imidazole-substituted allyloxy aryls has also been demonstrated to produce dihydrobenzofurans in good to excellent yields. nih.gov Furthermore, rhodium-catalyzed intramolecular C–H insertion reactions of α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, provide a facile route to 2,3-disubstituted dihydrobenzofurans. rsc.orgrsc.org

Gold(I) catalysts can mediate a tandem process involving a Claisen rearrangement of aryl allyl ethers followed by intramolecular hydroalkoxylation to yield dihydrobenzofurans. uchicago.edu

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

| Palladium | 2-Allylphenol derivatives, Aryl triflates | Carboalkoxylation | Good yields and diastereoselectivities | rsc.orgnih.gov |

| Palladium | Alkenyl ethers, Alkynyl oxime ethers | Cascade cyclization | Construction of poly-heterocyclic scaffolds | rsc.org |

| Rhodium(III) | N-Phenoxy amides, Propargylic monofluoroalkynes | C–H activation/[3+2] annulation | Synthesis of α-quaternary carbon-containing derivatives | nih.gov |

| Rhodium | Imidazole-substituted allyloxy aryls | Intramolecular hydroarylation | Regioselective, moderate to excellent yields | nih.gov |

| Rhodium(II) | N-Sulfonyl-1,2,3-triazoles | Intramolecular C–H insertion | One-pot synthesis of 2,3-disubstituted derivatives | rsc.orgrsc.org |

| Gold(I) | Aryl allyl ethers | Claisen rearrangement/hydroalkoxylation | Tandem one-pot process | uchicago.edu |

Radical Cyclization Pathways

Radical reactions offer unique pathways for the construction of cyclic systems, often under mild conditions.

A visible-light-mediated intramolecular reductive cyclization of N-allyl-2-haloanilines and oxygen-containing substrates using tris(trimethylsilyl)silane (B43935) has been developed for the synthesis of highly substituted indolines and 2,3-dihydrobenzofurans, respectively. rsc.orgnih.govscispace.comrsc.org This method is notable for proceeding in the absence of a transition metal or an additional photocatalyst. rsc.orgnih.govscispace.comrsc.org

Electrochemical methods can also be employed to generate radicals. For instance, the electrochemical reduction of 2-allyloxybromobenzenes generates an aryl radical that undergoes a 5-exo cyclization. The resulting radical can be further reduced to an anion and trapped with carbon dioxide to yield 2,3-dihydrobenzofuran-3-ylacetic acids. thieme-connect.comthieme-connect.com

A photochemical gold-mediated atom transfer radical addition (ATRA) reaction has been utilized for the synthesis of functionalized dihydrobenzofurans. nih.gov This light-mediated cyclization is initiated by the ATRA of haloalkanes onto the alkene moiety of ortho-allylphenols. nih.gov

| Methodology | Starting Material | Reagents/Conditions | Key Features | Reference |

| Visible-light mediated intramolecular reductive cyclization | Oxygen-containing substrates with a haloaryl group | Tris(trimethylsilyl)silane, visible light | Metal-free, photocatalyst-free | rsc.orgnih.govscispace.comrsc.org |

| Electrochemical sequential aryl radical cyclization-carboxylation | 2-Allyloxybromobenzenes | Electrochemical reduction, CO₂ | Eco-friendly, fixation of carbon dioxide | thieme-connect.comthieme-connect.com |

| Photochemical gold-mediated atom transfer radical addition | ortho-Allylphenols, Haloalkanes | [Au₂(μ-dppm)₂Cl₂], light | Mild conditions, cascade-like cyclization | nih.gov |

Claisen Rearrangement as a Key Step in Ring Formation

The Claisen rearrangement, a classic sigmatropic rearrangement, can be a pivotal step in the synthesis of 2,3-dihydrobenzofurans from aryl allyl ethers.

Traditionally, this reaction is conducted at high temperatures. However, catalytic systems have been developed to facilitate this transformation under milder conditions. Gold(I) catalysts, such as PPh₃AuOTf, have been shown to effectively catalyze the tandem Claisen rearrangement of aryl allyl ethers followed by an intramolecular hydroalkoxylation to form dihydrobenzofurans in a one-pot process. uchicago.edu Mechanistic studies have confirmed that the reaction proceeds through the initial rearrangement to an o-allylphenol intermediate, which then undergoes cyclization. uchicago.edu

Iron-catalyzed Claisen rearrangement of allyl aryl ethers has also been reported as a facile method for the generation of dihydrobenzofurans. nih.gov

| Catalyst | Starting Material | Key Transformation | Product | Reference |

| Gold(I) (e.g., PPh₃AuOTf) | Aryl allyl ether | Tandem Claisen rearrangement and intramolecular hydroalkoxylation | Dihydrobenzofuran | uchicago.edu |

| Iron | Allyl aryl ether | Claisen rearrangement | Dihydrobenzofuran | nih.gov |

Selective Functionalization and Halogenation of the Dihydrobenzofuran Core

Achieving regioselective functionalization of the 2,3-dihydrobenzofuran core is paramount for developing a diverse range of derivatives. Various methodologies have been developed to introduce halogen atoms and other functional groups at specific positions on the aromatic ring.

Directed Ortho-Metalation Strategies for Chlorination and Bromination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This strategy utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high regioselectivity. wikipedia.org

In the context of 2,3-dihydrobenzofuran, the oxygen atom of the dihydrofuran ring can act as a moderate directing group. However, stronger DMGs are often installed to ensure high efficiency and selectivity. For instance, an amide or sulfonamide group can be introduced onto the dihydrobenzofuran scaffold to direct metalation.

A general approach involves the use of n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures to generate the ortho-lithiated species. organic-chemistry.org Subsequent quenching with a suitable electrophilic halogen source, such as hexachloroethane (B51795) (for chlorination) or 1,2-dibromoethane (B42909) (for bromination), introduces the desired halogen at the ortho-position.

Table 1: Key Aspects of Directed Ortho-Metalation for Halogenation

| Feature | Description |

| Directing Group (DMG) | A functional group that directs the deprotonation to the ortho position. Examples include amides, sulfonamides, and the ether oxygen of the dihydrofuran ring itself. organic-chemistry.org |

| Organolithium Reagent | Typically n-BuLi or t-BuLi, used to deprotonate the aromatic ring. organic-chemistry.org |

| Electrophilic Halogen Source | Reagents like hexachloroethane (C2Cl6) or N-chlorosuccinimide (NCS) for chlorination, and 1,2-dibromoethane or N-bromosuccinimide (NBS) for bromination. |

| Reaction Conditions | Usually conducted at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). |

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogens onto the benzene (B151609) ring of 2,3-dihydrobenzofuran. libretexts.org The electron-donating nature of the ether oxygen in the dihydrofuran ring activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. wvu.edu

For the synthesis of 7-chloro-2,3-dihydrobenzofuran, direct chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed. acs.org The regioselectivity of the reaction is influenced by both electronic and steric factors. While the 5-position is electronically favored (para to the oxygen), substitution at the 7-position (ortho to the oxygen) can be achieved, often as part of a mixture of isomers. The presence of other substituents on the ring will further direct the position of halogenation.

Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used as catalysts to polarize the halogen-halogen bond, generating a more potent electrophile. libretexts.orgacs.org For instance, the reaction of 2,3-dihydrobenzofuran with chlorine in the presence of a Lewis acid can yield a mixture of chlorinated products, including 5-chloro- and this compound. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to optimize the yield of the desired 7-chloro isomer. acs.org

Bromination can be similarly achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or using N-bromosuccinimide (NBS). tcichemicals.com

Table 2: Reagents and Conditions for Electrophilic Halogenation

| Halogen | Reagent | Catalyst | Typical Conditions |

| Chlorine | Cl₂ or N-chlorosuccinimide (NCS) | FeCl₃ or AlCl₃ | Dichloromethane (B109758), 0–5 °C acs.org |

| Bromine | Br₂ or N-bromosuccinimide (NBS) | FeBr₃ | Carbon tetrachloride, UV light |

Regioselective Derivatization at Peripheral Positions

Once the this compound core is established, further derivatization at other positions on the aromatic ring can be performed. The existing chloro substituent, being an ortho, para-director, will influence the position of subsequent electrophilic substitutions. However, its deactivating nature can make further reactions more challenging.

Strategies for regioselective derivatization often involve the introduction of other functional groups prior to or after chlorination. For example, a formyl group can be introduced at the 5-position via Vilsmeier-Haack or Duff reactions on a brominated dihydrobenzofuran intermediate. This aldehyde can then be used as a handle for further transformations.

Another approach is the functionalization of a pre-existing group. For instance, a chloromethyl group at the 5-position is highly reactive towards nucleophiles, allowing for the introduction of various functionalities. To functionalize the benzofuran ring itself in the presence of such a reactive group, protection-deprotection strategies coupled with directed ortho-metalation can be employed.

Stereoselective Synthesis of Chiral this compound Analogs

The C2 and C3 positions of the 2,3-dihydrobenzofuran ring are prochiral, and the synthesis of enantiomerically pure or enriched analogs is of significant interest, especially for pharmaceutical applications. cnr.itsioc-journal.cn

Enantioselective Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions are a powerful tool for the construction of chiral dihydrobenzofuran rings. sioc-journal.cnnih.gov These reactions typically involve the reaction of a phenol or quinone derivative with an alkene in the presence of a chiral catalyst. sioc-journal.cn The stereochemistry of the resulting dihydrobenzofuran is controlled by the chiral environment provided by the catalyst.

For example, copper catalysts ligated with chiral spirocyclic diamine-oxazoline (SPDO) ligands have been successfully used in [3+2] cycloadditions to achieve high enantioselectivity (up to 99% ee). nih.gov The reaction of a quinone ester with a substituted styrene in the presence of a Cu(OTf)₂/SPDO catalyst can furnish chiral 2,3-dihydrobenzofurans in good yields and with excellent enantioselectivities. nih.gov

Chiral Catalyst Applications in Dihydrobenzofuran Synthesis

A variety of chiral catalysts have been employed in the synthesis of chiral dihydrobenzofurans. These include transition metal catalysts and organocatalysts.

Rhodium and iridium-based catalysts have been utilized for intramolecular C-H insertion and cycloaddition reactions to form the dihydrobenzofuran ring stereoselectively. nih.govescholarship.org Asymmetric phosphoric acids have also been used in combination with rhodium catalysts to achieve high diastereoselectivity and enantioselectivity in the synthesis of 2,3-dihydrobenzofurans. nih.gov

N-heterocyclic carbenes (NHCs) derived from chiral precursors have been used to catalyze intramolecular Stetter reactions, leading to the formation of chiral benzofuran-3(2H)-ones with a quaternary stereocenter at the C2 position in high yields and excellent enantioselectivities. mdpi.com

Table 3: Examples of Chiral Catalysts in Dihydrobenzofuran Synthesis

| Catalyst Type | Ligand/Catalyst Example | Reaction Type | Stereoselectivity |

| Copper | Cu(OTf)₂ with SPDO ligand | [3+2] Cycloaddition | Up to 99% ee nih.gov |

| Rhodium | Dirhodium carboxylates, Rh(III) complexes | C-H Insertion, Mannich-type reaction | >20:1 dr, >99% ee nih.gov |

| Palladium | Pd₂(dba)₃·CHCl₃ with N-Me-Xu₃ ligand | Heck/Cacchi reactions | 84–97% ee nih.gov |

| Organocatalyst | Chiral N-triflylphosphoramide | Asymmetric addition/cyclization | Good yields, excellent enantioselectivities chim.it |

| N-Heterocyclic Carbene | Chiral terpene-derived triazolium salts | Intramolecular Stetter reaction | Up to 99% ee mdpi.com |

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like this compound derivatives in a single step. Achieving diastereoselective control in these reactions is a key focus of contemporary research. For instance, the synthesis of 2,3-disubstituted dihydrobenzofurans can be achieved with high diastereoselectivity through cooperative N-heterocyclic carbene (NHC) and photoredox catalysis. This method utilizes aroyl fluorides as bifunctional reagents to produce 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with moderate to good yields and high diastereoselectivity. researchgate.net

An electrooxidative [3+2] annulation of phenols with electron-deficient alkenes represents another strategy. This process initiates with the α-addition of carbon radicals, generated from the anodic oxidation of phenols, to the alkenes, ultimately forming C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives. researchgate.net Furthermore, biocatalytic approaches using engineered myoglobins have demonstrated exceptional diastereo- and enantioselectivity in the cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofurans in high enantiopurity and on a preparative scale. researchgate.net

Resolution of Racemic Mixtures for Enantiomeric Purity

The separation of racemic mixtures is a critical step in obtaining enantiomerically pure 2,3-dihydrobenzofuran derivatives, which is often essential for their intended applications. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For example, the racemic mixture of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives has been successfully resolved into its individual enantiomers using chiral HPLC. nih.govacs.org Similarly, the racemic 2-methyl analogue of a 2,3-dihydrobenzofuran-7-carboxamide was resolved into its pure (R)-(-) and (S)-(+) isomers via preparative chiral chromatography. nih.govacs.org

Another approach involves classical resolution using chiral resolving agents. For instance, (±)-3-methyl-2,3-dihydrobenzofuran-7-carboxylic acid has been resolved into its (S) and (R) enantiomers using (-)-cinchonidine and (+)-cinchonine, respectively. clockss.org Enzymatic resolution offers a green alternative. The resolution of racemic 2,3-dihydro-benzofuran-3-ols has been accomplished through transesterification using (R)-pentolactone, allowing for the separation of the pure enantiomers. researchgate.netias.ac.in

Table 1: Methods for Resolution of Racemic 2,3-Dihydrobenzofuran Derivatives

| Racemic Compound | Resolution Method | Result | Reference |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-7-carboxamide derivative | Chiral HPLC | Resolved enantiomers | nih.govacs.org |

| rac-2-Methyl-2,3-dihydrobenzofuran-7-carboxamide | Preparative chiral chromatography | Pure (R)-(-) and (S)-(+) isomers | nih.govacs.org |

| (±)-3-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid | Classical resolution with (-)-cinchonidine and (+)-cinchonine | (S)- and (R)-enantiomers | clockss.org |

| rac-2,3-Dihydro-benzofuran-3-ols | Enzymatic transesterification with (R)-pentolactone | Pure enantiomers | researchgate.netias.ac.in |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs to minimize environmental impact.

Ultrasound-Promoted Reactions

Ultrasound irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netscielo.org.zamdpi.comscielo.org.za The synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives has been successfully achieved in good to excellent yields under ultrasonic irradiation at ambient temperature. researchgate.netscielo.org.zascielo.org.za This method offers significant advantages, including rapid reaction rates and the use of neat (solvent-free) conditions. researchgate.netscielo.org.za The application of ultrasound not only enhances reaction efficiency but also contributes to energy conservation compared to conventional heating methods. rsc.org

Mild Reaction Condition Optimization

Optimizing reaction conditions to be milder is a cornerstone of green synthetic chemistry. In the synthesis of dihydrobenzofuran neolignans, the use of acetonitrile (B52724) as a solvent, which is considered "greener" than dichloromethane and benzene, has been shown to provide a good balance between conversion and selectivity. scielo.brchemrxiv.org Furthermore, reaction times can often be significantly reduced without compromising the yield. scielo.brchemrxiv.org Light-driven protocols, such as the synthesis of 2,3-dihydrobenzofurans from allyl-functionalized phenolate (B1203915) anions, offer another avenue for mild synthesis, proceeding rapidly at ambient temperatures. units.it The use of visible light in the synthesis of 2,3-chalcogenil-dihydrobenzofurans, facilitated by a simple I2/SnCl2 promoter and blue LED irradiation, further exemplifies the move towards more sustainable and milder conditions. mdpi.com

Waste Reduction and Energy Efficiency Considerations

A key goal of green chemistry is the reduction of waste, often quantified by the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of product. ijper.org Methodologies that employ catalytic processes, use greener solvents, and allow for easier product purification contribute to a lower E-factor. ijper.org The ultrasound-promoted synthesis of 2,3-dihydrobenzofuran appended chalcones is a prime example of a protocol that significantly reduces waste and improves energy efficiency through shorter reaction times and non-chromatographic purification. researchgate.netscielo.org.zascielo.org.za The atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. ijper.org Processes with high atom economy, such as certain multi-component reactions, are inherently more sustainable. ijper.org

Table 2: Green Chemistry Approaches in Dihydrobenzofuran Synthesis

| Approach | Key Feature | Example | Benefit | Reference |

|---|---|---|---|---|

| Ultrasound-Promoted Synthesis | Use of ultrasonic irradiation | Synthesis of dihydrobenzofuran appended chalcones | Shorter reaction times, high yields, energy efficiency | researchgate.netscielo.org.zascielo.org.za |

| Mild Reaction Conditions | Greener solvents, ambient temperature | Synthesis of dihydrobenzofuran neolignans in acetonitrile | Reduced environmental impact, improved safety | scielo.brchemrxiv.org |

| Visible Light-Induced Reactions | Use of light as an energy source | Synthesis of 2,3-dihydrobenzofurans from phenolate anions | Energy efficiency, mild conditions | units.it |

| Waste Reduction | Non-chromatographic purification | Ultrasound-promoted synthesis of chalcones | Minimized solvent waste, lower E-factor | researchgate.netscielo.org.zascielo.org.za |

Considerations for Scalable Synthesis in Academic Research

While novel synthetic methods are often developed on a small scale in academic laboratories, their practical utility is greatly enhanced if they are scalable. The synthesis of 4-vinyl-2,3-dihydrobenzofuran (B50876) has been demonstrated on a pilot-plant scale using a two-step telescoped process, highlighting the potential for industrial application. acs.org The use of readily available starting materials and robust reaction conditions are key considerations for scalability. For example, a one-pot synthesis of 2,3-disubstituted dihydrobenzofurans has been developed that is amenable to scale-up. rsc.org Furthermore, the use of internal standards like 2,3-dihydrobenzofuran can be employed to monitor reaction progress and ensure consistency in larger-scale reactions. csic.es The development of synthetic routes that avoid costly reagents, extreme temperatures, and complex purification procedures, such as column chromatography, is crucial for making the synthesis of this compound and its derivatives economically viable for larger-scale production. google.com

Chemical Reactivity and Transformation of 7 Chloro 2,3 Dihydrobenzofuran Derivatives

Reaction Mechanisms of Dihydrobenzofuran Formation

The formation of the 2,3-dihydrobenzofuran (B1216630) ring system, a core structure in many natural products and pharmaceuticals, can be achieved through various synthetic strategies. The specific mechanisms often involve the formation of key bonds, such as the O-alkyl, O-aryl, aryl-C3, or the alkyl C2–C3 bond, and can proceed through anionic, radical, or metal-catalyzed pathways. researchgate.netucl.ac.ukmdpi.com

Anionic Pathways in Ring Closure

Anionic pathways are a common and effective method for constructing the dihydrobenzofuran skeleton. These reactions typically involve the intramolecular cyclization of a phenoxide onto an electrophilic carbon center.

One prominent example is the tandem SNAr/5-exo-trig cyclization. In this approach, a diarylmethoxide acts as both a nucleophile in the initial SNAr step and as a catalytic base to facilitate the subsequent 5-exo-trig cyclization, leading to the formation of 3-amino-2,3-dihydro-2,2-diarylbenzofurans. researchgate.net Another strategy involves the reaction of ortho-substituted para-quinone methides with bromonitromethane, which proceeds via a [4 + 1] annulation under metal-free conditions to yield functionalized 2,3-dihydrobenzofurans. rsc.org

The generation of carbanions can also initiate cyclization. For instance, fluoride-mediated processes can be used to generate a carbanion that subsequently attacks an appropriate intramolecular electrophile to form the dihydrobenzofuran ring. ucl.ac.uk Similarly, domino three-component coupling reactions involving arynes, DMF, and α-chloroenolates can produce dihydrobenzofurans through a pathway where the α-chloroenolate acts as both a nucleophile and an electrophile in a cascade sequence. nih.gov

Below is a table summarizing various anionic cyclization strategies for dihydrobenzofuran synthesis:

| Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| N-alkyl- and -arylimines from o-fluorobenzaldehydes, Diarylmethoxides | Tandem SNAr/5-exo-trig cyclization | 3-Amino-2,3-dihydro-2,2-diarylbenzofurans | researchgate.net |

| ortho-Substituted para-quinone methides, Bromonitromethane | [4 + 1] annulation, DDQ | Functionalized 2,3-dihydrobenzofurans | rsc.org |

| Arynes, DMF, α-Chloromalonates, Et₂Zn | Domino three-component coupling | Dihydrobenzofurans | nih.gov |

Radical Intermediates in Cyclization Reactions

Radical cyclizations offer an alternative approach to dihydrobenzofuran synthesis, often proceeding under mild conditions. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond.

One such method involves the addition of a stable radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to an ortho-substituted benzyne. This generates an aryl radical that can undergo a 5-exo cyclization, with the resulting cyclized radical being trapped by another molecule of TEMPO to afford the dihydrobenzofuran product. nih.gov

Another strategy utilizes a radical cascade cyclization. For example, treatment of a propargyl iodophenol derivative containing a tethered alkene with radical initiators can induce a cascade reaction. The initially formed vinyl radical intermediate reacts with the internal alkene to produce tricyclic 3-alkylidene dihydrobenzofurans. aalto.fi Oxidative cross-coupling reactions between phenols and conjugated alkenes, catalyzed by iron, can also proceed through radical intermediates to form dihydrobenzofurans. researchgate.net

The following table highlights different radical cyclization methods for synthesizing dihydrobenzofuran derivatives:

| Precursors | Key Reagents/Conditions | Product Type | Reference(s) |

| ortho-Substituted benzynes | TEMPO | TEMPO-trapped dihydrobenzofurans | nih.gov |

| Propargyl iodophenol derivatives with tethered alkenes | Radical initiators | Tricyclic 3-alkylidene dihydrobenzofurans | aalto.fi |

| Phenols and conjugated alkenes | Iron catalyst | Dihydrobenzofurans | researchgate.net |

Role of Lewis Acids and Promoters in Reaction Progression

Lewis acids and other promoters play a crucial role in many synthetic routes to 2,3-dihydrobenzofurans by activating substrates and facilitating key bond-forming steps.

For instance, lithium catalysis can be employed in Friedel–Crafts reactions of phenols with oxetan-3-ols. nih.gov In this divergent synthesis, ortho-selective reactions lead to 3-aryl-3-hydroxymethyl-dihydrobenzofurans through a tandem alkylation-ring-opening sequence, where the Lewis acid activates the oxetane (B1205548). nih.gov Similarly, SbCl₃ can catalyze the solvent-free Friedel–Crafts reaction of phenols with mandelic acids to produce 3-aryl benzofuran-2(3H)-ones, which can be further elaborated. figshare.com

In other cases, Lewis acids can mediate ring-exchange or cleavage reactions of dihydrobenzofurans. For example, a combination of BF₃·Et₂O and SiCl₄ can be used for the ring-opening chlorination of certain dihydrobenzofuran derivatives. researchgate.net The synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds can be achieved using a Lewis acid catalyst in conjunction with N-bromosuccinimide (NBS) as an oxidizing agent. nih.gov

A visible-light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans from 2-allylphenols utilizes a I₂/SnCl₂ system as a promoter, where SnCl₂ can act as a Lewis acid. mdpi.com Furthermore, the reduction of ester functionalities on the dihydrobenzofuran ring, such as in the conversion of methyl 4-bromo-7-chloro-2,3-dihydrobenzofuran-6-carboxylate to the corresponding alcohol, can be facilitated by the addition of a Lewis acid like LiCl or CaCl₂ to the reducing agent (e.g., NaBH₄). google.com

Here is a summary of the roles of Lewis acids and promoters in dihydrobenzofuran synthesis:

| Reaction Type | Lewis Acid/Promoter | Role | Substrates | Product | Reference(s) |

| Friedel–Crafts Reaction | Lithium catalyst | Activation of oxetane for tandem alkylation-ring-opening | Phenols, Oxetan-3-ols | 3-Aryl-3-hydroxymethyl-dihydrobenzofurans | nih.gov |

| Friedel–Crafts/Lactonization | SbCl₃ | Catalysis of tandem reaction | Phenols, Mandelic acids | 3-Aryl benzofuran-2(3H)-ones | figshare.com |

| Ring-Opening Chlorination | BF₃·Et₂O, SiCl₄ | Mediation of ring cleavage | Fused tricyclic dihydrobenzofurans | Chlorinated phenol (B47542) derivatives | researchgate.net |

| Oxidation/Cyclization | Lewis Acid, NBS | Autotandem catalysis | Acrolein dimer, 1,3-Dicarbonyl compounds | 2,3-Disubstituted benzofurans | nih.gov |

| Oxyselenocyclization | I₂/SnCl₂ | Promotion of reaction under visible light | 2-Allylphenols, Chalcogenides | 2,3-Chalcogenil-dihydrobenzofurans | mdpi.com |

| Reduction | LiCl, CaCl₂ | Enhancement of reduction | Dihydrobenzofuran esters | Dihydrobenzofuran alcohols | google.com |

Reactivity of the Halogen Substituent

The chlorine atom at the 7-position of the 2,3-dihydrobenzofuran ring system imparts specific reactivity to the molecule, making it a valuable handle for further functionalization through various chemical transformations.

Nucleophilic Aromatic Substitution on the Chlorinated Benzofuran (B130515) Moiety

While direct nucleophilic aromatic substitution (SNAr) on the chloro-substituted aromatic ring of 7-chloro-2,3-dihydrobenzofuran is not extensively detailed in the provided context, the principles of SNAr suggest that it would require strong activation, typically by electron-withdrawing groups ortho or para to the chlorine atom, and a potent nucleophile. The synthesis of related dihydrobenzofuran derivatives through tandem SNAr and cyclization, where a fluoride (B91410) is displaced by a nucleophile, indicates that such reactions are feasible on halogenated benzaldehyde (B42025) precursors. researchgate.net The electron-withdrawing nature of the chloro substituent itself can influence the reactivity of other positions on the aromatic ring.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-halogen bond in this compound and its derivatives is a versatile site for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in building more complex molecular architectures.

Palladium-catalyzed reactions are particularly prominent. For instance, the intramolecular Heck reaction, which involves the coupling of an aryl halide with an olefin, is a powerful tool for synthesizing dihydrobenzofuran rings. researchgate.netcaltech.eduresearchgate.netacs.orgchemrxiv.orgnih.gov While these examples often form the dihydrobenzofuran ring itself, the presence of a halogen on the pre-formed ring system, such as the chlorine in this compound, allows for subsequent intermolecular cross-coupling reactions.

The synthesis of various substituted benzofurans often relies on the sequential cross-coupling of different halogen substituents. For example, in the synthesis of eupomatenoids, a tribromobenzofuran is functionalized sequentially at different positions using Pd(0)- and Ni(0)-catalyzed cross-coupling reactions, highlighting the differential reactivity of halogen atoms that can be exploited. rsc.org Although this example uses bromides, similar principles apply to chlorides, albeit often requiring more active catalyst systems. The use of bulky phosphine (B1218219) ligands can be crucial for improving yields in Pd-catalyzed couplings involving sterically hindered or less reactive aryl chlorides.

The following table provides examples of cross-coupling strategies relevant to the functionalization of halogenated dihydrobenzofurans:

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference(s) |

| Intramolecular Heck-Matsuda Reaction | Pd(OAc)₂, N,N-ligand | Anilines with alkene tether | Enantioenriched dihydrobenzofurans | researchgate.netacs.orgchemrxiv.orgnih.gov |

| Suzuki Coupling | Pd(0) catalyst | 2,3,5-Tribromobenzofuran, Arylzinc | 2,5-Disubstituted-3-bromobenzofuran | rsc.org |

| Nickel-Catalyzed Coupling | Ni catalyst | 5-Bromo-2,3-disubstituted benzofuran, Allyl magnesium bromide | 2,3,5-Trisubstituted benzofuran | rsc.org |

| Grignard Coupling | Grignard reagents | 4-Bromo-7-chloro-2,3-dihydrobenzofuran-6-carbaldehyde | Substituted dihydrobenzofuran | |

| Palladium-Catalyzed Carboalkoxylation | Pd catalyst | 2-Allylphenol (B1664045) derivatives, Aryl triflates | Functionalized 2,3-dihydrobenzofurans | researchgate.net |

These cross-coupling methodologies underscore the synthetic utility of the chloro substituent on the this compound scaffold, enabling the introduction of a wide array of functional groups and the construction of diverse and complex molecules.

Transformations of Pendant Functional Groups on this compound Derivatives

The this compound scaffold serves as a versatile template in synthetic chemistry. The reactivity of this core structure is often modulated by the transformation of functional groups attached to the benzofuran ring system. These transformations enable the synthesis of a diverse array of derivatives with tailored properties. Key reactions include the oxidation and reduction of substituents, introduction and modification of carboxamide moieties, and the construction of elaborate hybrid molecular architectures.

Oxidation and Reduction Reactions

The chemical nature of substituents on the this compound ring can be significantly altered through oxidation and reduction reactions. These transformations are crucial for introducing new functionalities or modifying existing ones to achieve desired chemical properties.

Reduction Reactions: Reduction reactions are commonly employed to convert electron-withdrawing groups into electron-donating ones or to saturate parts of the molecule. A notable example is the reduction of a nitro group at the 5-position of a 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivative. This transformation is effectively carried out using tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethyl acetate (B1210297), yielding the corresponding 5-amino derivative. acs.org This conversion from a nitro to an amino group is a key step in the synthesis of more complex analogs by allowing for subsequent derivatization of the amine. acs.orgnih.gov

Another significant reduction method involves catalytic hydrogenation. For instance, unsaturated bonds within derivatives, such as those introduced during synthesis, can be selectively reduced. This is typically achieved using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. Furthermore, carbonyl functionalities, if present on the scaffold, can be reduced to alcohols. Reagents like sodium borohydride (B1222165) are suitable for the reduction of ketones or aldehydes to their corresponding hydroxyl derivatives. smolecule.com

Oxidation Reactions: Oxidation of functional groups on the this compound skeleton can be more challenging. For example, the direct oxidation of a methyl group at the 7-position to a carboxylic acid has proven difficult, as it can lead to the unwanted oxidation of the dihydrofuran ring itself. acs.orgnih.gov To circumvent this, a successful strategy involves oxidizing the methyl group on a precursor molecule before the dihydrofuran ring is constructed. acs.orgnih.gov

In other contexts, oxidation is used to create reactive intermediates. A patent describes the oxidative cleavage of an alkene side chain on a related dihydrobenzofuran derivative to an aldehyde. This reaction is accomplished using a catalytic amount of ruthenium trichloride (B1173362) with sodium periodate (B1199274) as the stoichiometric oxidant. google.com Such aldehydes are valuable intermediates for further synthetic elaborations.

Table 1: Examples of Oxidation and Reduction Reactions on Dihydrobenzofuran Derivatives

| Reaction Type | Starting Functional Group | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Reduction | 5-Nitro | SnCl₂·2H₂O, Ethyl Acetate | 5-Amino | acs.orgnih.gov |

| Reduction | Unsaturated Bond | H₂, Pd/C | Saturated Bond | |

| Reduction | Carbonyl | Sodium Borohydride | Hydroxyl | smolecule.com |

| Oxidation | Alkene | RuCl₃, NaIO₄ | Aldehyde | google.com |

Carboxylation and Amidation Reactions

The introduction of carboxylic acid and carboxamide groups, particularly at the 7-position, is a critical functionalization for many this compound derivatives, often enhancing their biological activity.

Carboxylation: A primary method for introducing a carboxylic acid group at the 7-position is through directed ortho-metalation. This involves treating the 2,3-dihydrobenzofuran core with a strong base like n-butyllithium (n-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). This generates a lithiated intermediate at the 7-position, which is then quenched with solid carbon dioxide (dry ice) and subsequently acidified to yield the 7-carboxylic acid derivative. acs.orgnih.gov However, this carboxylation step can sometimes result in low yields, prompting the development of alternative synthetic routes where the carboxyl group is incorporated into the starting materials before the dihydrofuran ring is formed. acs.orgnih.gov

Amidation: Once the carboxylic acid is in place, it can be readily converted to a carboxamide. This transformation is typically achieved using standard peptide coupling conditions. One common approach is the mixed-anhydride method, where the carboxylic acid is activated with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM), followed by the addition of an amine (e.g., aqueous ammonia) to form the primary amide. acs.orgnih.gov

Alternatively, various coupling agents can be employed to facilitate the reaction between the carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective for this purpose. vulcanchem.comnih.gov These methods are versatile and allow for the synthesis of a wide range of N-substituted amides. chemimpex.com

Table 2: Reagents for Carboxylation and Amidation of Dihydrobenzofuran Derivatives

| Transformation | Position | Reagent(s) | Intermediate/Product | Reference |

|---|

Formation of Complex Hybrid Structures

The this compound scaffold is frequently incorporated into larger, more complex molecules to create hybrid structures with novel properties. These syntheses often involve coupling the dihydrobenzofuran moiety with other pharmacologically relevant cores, such as other heterocyclic systems.

One prominent strategy is the Claisen-Schmidt condensation, which is used to synthesize chalcone (B49325) derivatives. For example, a 2,3-dihydrobenzofuran-5-carbaldehyde can be condensed with various substituted aromatic ketones in the presence of a base to form (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives. researchgate.netscielo.org.za This reaction creates a three-carbon enone linker between the dihydrobenzofuran and another aromatic ring.

Palladium-catalyzed cross-coupling reactions are also instrumental in building complex hybrids. A tandem cyclization/Suzuki-coupling reaction has been used to synthesize 3-benzyl-3-methyl-2,3-dihydrobenzofuran derivatives. nih.gov In this process, an ether precursor undergoes a palladium-catalyzed intramolecular cyclization to form the dihydrobenzofuran ring, which is then followed by a Suzuki coupling to attach a phenyl group. nih.gov

Furthermore, multi-component reactions provide an efficient pathway to complex structures. Domino three-component coupling reactions involving arynes, dimethylformamide (DMF), and α-chloromalonates have been developed to produce functionalized dihydrobenzofurans in a single operation. nih.govresearchgate.net Esterification is another method used to link the dihydrobenzofuran core to other molecules. The hydroxyl group of a complex dihydrobenzofuran derivative can be esterified with various aromatic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to create elaborate ester hybrids. researchgate.net

Table 3: Methods for Synthesizing Dihydrobenzofuran Hybrid Structures

| Reaction Type | Key Reagents | Hybrid Structure Type | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Base (e.g., NaOH), Aromatic Ketone | Dihydrobenzofuran-Chalcone | researchgate.netscielo.org.za |

| Tandem Cyclization/Suzuki Coupling | Pd(OAc)₂, Phenylboronic acid | Phenyl-substituted Dihydrobenzofuran | nih.gov |

| Three-Component Coupling | Aryne precursor, DMF, α-chloromalonate | Highly substituted Dihydrobenzofuran | nih.govresearchgate.net |

| Esterification | DCC, DMAP, Aromatic acid | Dihydrobenzofuran-Ester | researchgate.net |

Derivatization and Structure Activity Relationship Sar Exploration Via Chemical Synthesis

Systematic Modification of the 7-Chloro-2,3-dihydrobenzofuran Core

The systematic modification of the this compound core is a fundamental strategy in medicinal chemistry to probe the chemical space around this privileged structure. Synthetic efforts focus on introducing a variety of functional groups at different positions of the molecule to understand their influence on biological activity. The presence of the chlorine atom at the 7-position and the dihydrofuran ring inherently influences the reactivity and regioselectivity of further chemical transformations.

Modifications can be targeted at several key positions:

The Benzene (B151609) Ring: The aromatic portion of the molecule, aside from the C-7 chloro substitution, can be further functionalized. Positions C-4, C-5, and C-6 are potential sites for electrophilic aromatic substitution, though the directing effects of the existing chloro and ether functionalities must be considered.

The Dihydrofuran Ring: The saturated heterocyclic ring offers opportunities for introducing substituents at the C-2 and C-3 positions. These modifications can significantly impact the molecule's stereochemistry and three-dimensional shape.

General synthetic strategies, such as lithiation followed by quenching with electrophiles, have been employed to introduce functional groups at specific positions, like the carboxylation at the 7-position of a parent 2,3-dihydrobenzofuran (B1216630) to create carboxamide derivatives nih.govacs.org. This approach highlights how specific positions can be targeted for derivatization to build upon the core structure.

Design and Synthesis of Substituted Analogs for Structure-Function Correlation Studies

Introducing alkyl and aryl groups at various positions of the this compound core can profoundly affect its interaction with biological targets by modifying its size, lipophilicity, and steric profile.

Alkyl Substitutions: The introduction of small alkyl groups, such as methyl, can create specific steric interactions within a binding pocket. For example, in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a 2-methyl analogue of a 2,3-dihydrobenzofuran-7-carboxamide (B140375) was synthesized to probe the space at the 2-position of the scaffold nih.gov. An enantioselective one-pot synthesis method has been developed for 3,3-disubstituted-2,3-dihydrobenzofurans, including the synthesis of (R)-1-(5,7-dichloro-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one, which demonstrates a route to introducing alkyl groups adjacent to a quaternary stereocenter nih.gov.

Aryl Substitutions: Aryl substitutions are commonly used to introduce larger, planar groups that can engage in π-stacking or other non-covalent interactions with protein targets. In the pursuit of PARP-1 inhibitors, a series of substituted benzylidene derivatives were introduced at the 2-position of a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core nih.gov. This modification proved highly effective, with a 3′,4′-dihydroxybenzylidene derivative showing a 30-fold improvement in potency over the unsubstituted analog nih.govnih.gov. The structure-activity relationship for these aryl substitutions highlighted the importance of the substitution pattern on the appended phenyl ring. For instance, dihydroxy-substituted analogues with hydroxyl groups at the 3',4'- or 2',4'-positions demonstrated significant potency, underscoring the critical role of these groups in target engagement nih.gov.

| Compound Modification | Target | Key Findings | Reference |

| 2-Methyl substitution on 2,3-dihydrobenzofuran-7-carboxamide | PARP-1 | Probed steric tolerance at the 2-position. | nih.gov |

| 2-(3',4'-dihydroxybenzylidene) substitution on 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | PARP-1 | 30-fold improvement in potency (IC50 = 0.531 μM). | nih.govnih.gov |

| 2-(2',4'-dihydroxybenzylidene) substitution on 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | PARP-1 | High potency (IC50 = 0.753 μM). | nih.gov |

| 3-Methyl substitution on 5,7-dichloro-2,3-dihydrobenzofuran | N/A (Synthetic Method) | Successful synthesis of a chiral quaternary center. | nih.gov |

Incorporating heteroatoms like oxygen, nitrogen, and sulfur (a chalcogen) into the derivatives of this compound can introduce new hydrogen bonding capabilities, alter electronic properties, and improve solubility.

Nitrogenous Groups: Amide functionalities are frequently introduced to act as hydrogen bond donors and acceptors. A notable example is the synthesis of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent PARP-1 inhibitors nih.govnih.gov. The amide group at the C-7 position was found to be a key pharmacophoric element. Additionally, research on benzofuran (B130515) derivatives has shown that the introduction of N-aryl piperazine (B1678402) moieties can lead to compounds with significant anticancer activities mdpi.com. The synthesis of 3-amino-2,3-dihydrobenzofurans represents another strategy to incorporate basic nitrogen centers into the scaffold researchgate.net.

Chalcogenides: While specific examples starting from the this compound core are not detailed in the provided search results, general methodologies for synthesizing 2,3-dihydrobenzofuran chalcogenides have been developed. These methods often involve the oxyselenocyclization of 2-allylphenols, which could be adapted for chloro-substituted precursors. This would allow for the introduction of selenium- or sulfur-containing functional groups, which can form unique interactions with biological targets.

The flexibility of a molecule can be a disadvantage in drug design, as it may lead to binding at multiple targets or a significant entropic penalty upon binding to the desired target. Creating conformationally restricted analogs can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

While direct synthetic examples for this compound are not prominent, the principles for creating such analogs are well-established. For instance, in the development of goniofufurone mimics, conformational restriction was achieved by embedding functions like O-isopropylidene or cyclic carbonates into the molecular structure nih.gov. A similar strategy could be applied to the this compound scaffold, for example, by creating additional ring systems that bridge different parts of the molecule. The goal of such a design is to enhance configurational stability, which can be crucial for preserving activity, as demonstrated in studies of chiral benzothiadiazine derivatives where a pyrrolo moiety was introduced to prevent rapid enantiomerization under physiological conditions nih.gov.

Synthesis of Compound Libraries for Diversity-Oriented Chemical Space Exploration

To efficiently explore the therapeutic potential of the this compound scaffold, researchers often employ diversity-oriented synthesis (DOS). DOS aims to create collections of structurally diverse small molecules that cover a broad area of chemical space cam.ac.ukcam.ac.uk. This approach moves beyond focusing on a single biological target and instead generates a library of compounds that can be screened against a wide array of assays to uncover new biological activities cam.ac.uk.

The 2,3-dihydrobenzofuran framework is considered a privileged structure and has been used as a chemical platform to design small compound libraries nih.gov. Efficient synthetic protocols have been developed for the preparation of libraries based on both benzofuran and 2,3-dihydrobenzofuran scaffolds researchgate.net. These protocols often use commercially available building blocks and are designed for parallel synthesis, allowing for the rapid generation of numerous analogs. By starting with a 7-chloro substituted precursor, a library could be built by varying substituents at other positions (e.g., C-2, C-3, C-5), thereby exploring how different functional groups and stereochemistries appended to this specific core influence biological function across multiple targets.

Role of Chirality in Derivative Design and Synthesis

Chirality plays a paramount role in the design and synthesis of this compound derivatives, as stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Substitutions at the C-2 or C-3 positions of the dihydrofuran ring can create one or more stereocenters, making the control of stereochemistry a critical aspect of the synthetic strategy.

The differential activity of enantiomers is clearly illustrated in the study of PARP-1 inhibitors, where a racemic 2-methyl analog of a 2,3-dihydrobenzofuran-7-carboxamide was synthesized and subsequently resolved into its pure (R)- and (S)-enantiomers. Biological evaluation revealed that the two isomers exhibited comparable, though distinct, IC50 values, highlighting the importance of evaluating each enantiomer independently acs.org.

Recognizing the significance of stereochemistry, numerous methods for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans have been developed. These advanced synthetic strategies provide access to enantiomerically enriched products, avoiding the need for challenging chiral separations of racemic mixtures. Key approaches include:

Catalytic Asymmetric Annulation: The use of chiral catalysts, such as those based on palladium or rhodium, to facilitate enantioselective cyclization reactions organic-chemistry.org.

Domino Annulation: Strategies involving enantiopure chiral salicyl N-phosphonyl imines that react with bromo malonates to construct the dihydrobenzofuran ring with high diastereoselectivity rsc.org.

Intramolecular Heck-Matsuda Reaction: An enantioselective intramolecular reaction that allows for the synthesis of dihydrobenzofurans with quaternary stereogenic centers nih.gov.

Copper(I)-Catalyzed Asymmetric Addition: An enantioselective intramolecular addition of aryl pinacolboronic esters to unactivated ketones to produce chiral 2,3-dihydrobenzofuran-3-ol derivatives rsc.org.

These methods underscore the central role of stereocontrol in modern synthetic efforts, ensuring that derivatives of this compound can be produced as single, well-defined stereoisomers for precise structure-activity relationship studies.

Advanced Spectroscopic and Structural Elucidation Techniques in 7 Chloro 2,3 Dihydrobenzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 7-Chloro-2,3-dihydrobenzofuran. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the molecular framework.

One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the number and type of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic protons on the dihydrofuran ring and the aromatic protons on the benzene (B151609) ring. The protons at C-2 and C-3 are diastereotopic and will appear as triplets due to coupling with each other. The aromatic region will display three signals corresponding to the protons at C-4, C-5, and C-6. The electron-withdrawing effect of the chlorine atom at C-7 influences the chemical shifts of the adjacent protons.

The ¹³C NMR spectrum will similarly show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are influenced by the hybridization state (sp² for aromatic, sp³ for aliphatic) and the electronic environment, particularly the deshielding effects of the oxygen and chlorine atoms.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.6 | Triplet (t) |

| H-3 | ~3.2 | Triplet (t) |

| H-4 | ~6.8 | Doublet (d) |

| H-5 | ~7.1 | Triplet (t) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~72 |

| C-3 | ~30 |

| C-4 | ~122 |

| C-5 | ~128 |

| C-6 | ~110 |

| C-7 | ~117 |

| C-7a | ~159 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the signals for the H-2 and H-3 protons, confirming their adjacent positions in the dihydrofuran ring. Correlations between the aromatic protons (H-4, H-5, and H-6) would establish their connectivity on the benzene ring. spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking the previously assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. researchgate.net For instance, correlations would be expected from the H-2 protons to the bridgehead carbon C-7a and from the H-4 proton to C-3a and C-6, confirming the fusion of the two rings and the substitution pattern.

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exist as a pair of enantiomers. The determination of enantiomeric purity using Chiral NMR techniques, which are designed to differentiate between enantiomers in a chiral environment, is not applicable to this compound. uni.lunp-mrd.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. The NIST Chemistry WebBook provides reference spectra for the parent compound, 2,3-dihydrobenzofuran (B1216630), which serves as a basis for interpreting the spectrum of its chlorinated derivative. nist.gov

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH₂- | 3000-2850 |

| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1275-1200 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. rsc.org

For this compound, with a molecular formula of C₈H₇ClO, HRMS can confirm this composition by providing an experimental mass that matches the theoretical calculated mass to within a few parts per million (ppm). A key feature in the mass spectrum would be the isotopic signature of chlorine. Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks in the mass spectrum for the molecular ion: a base peak for [C₈H₇³⁵Cl]⁺ and a second peak ([M+2]⁺) for [C₈H₇³⁷Cl]⁺ that is approximately one-third the intensity of the base peak. This characteristic 3:1 isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₈H₇³⁵ClO | 154.01854 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and conformational details. scielo.org.zanih.gov This technique is paramount when chiral centers are present, as it can distinguish between enantiomers, which is often crucial for the biological activity of a molecule. soton.ac.ukspringernature.com

The determination of absolute stereochemistry by X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net When a molecule crystallizes in a non-centrosymmetric space group, the diffraction pattern of a single enantiomer will show slight intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l). Measuring these differences allows for the assignment of the absolute configuration of the chiral centers in the molecule. nih.gov

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | 1-Acetyl-3-(2-chloro-2,3-dihydrobenzofuran-3-yl)-1,2-dihydro-3-hydroxy-2-oxo-3H-indole |

| Dihydrobenzofuran Ring Conformation | Envelope |

This table presents key structural features determined from the X-ray crystallographic analysis of a derivative containing the this compound moiety. researchgate.net

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Chromatographic techniques are fundamental to the practical synthesis and study of this compound and its analogs. Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction, while column chromatography is the standard for purifying the resulting products. scielo.org.zamdpi.com

Reaction Monitoring with TLC:

TLC is utilized to qualitatively follow the conversion of starting materials to products. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactant spots and the appearance of a new product spot can be observed as the reaction proceeds. mdpi.com This allows for the determination of the optimal reaction time and can indicate the presence of byproducts. For instance, in the synthesis of various 2,3-dihydrobenzofuran derivatives, TLC is routinely used to confirm the total consumption of the starting material before workup. scielo.org.zamdpi.com

Purification by Column Chromatography:

Once a reaction is complete, column chromatography is employed to isolate the desired product from unreacted starting materials, catalysts, and byproducts. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). ias.ac.inrsc.org

The choice of eluent is critical for achieving good separation. A solvent system is selected that allows the desired compound to move down the column at a moderate rate, separating it from more polar and less polar impurities. In the synthesis of various dihydrobenzofuran derivatives, mixtures of non-polar and moderately polar solvents are frequently used.

Table 2: Examples of Chromatographic Conditions for Dihydrobenzofuran Derivatives

| Technique | Application | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|---|

| TLC | Reaction Monitoring | Silica gel 60 F254 | Ethyl acetate (B1210297) / Hexane (20:80) | scielo.org.za |

| Column Chromatography | Purification | Silica Gel | Hexane / Ethyl Acetate (gradient 9:1) | mdpi.com |

| Column Chromatography | Purification | Silica Gel | Petroleum ether / Ethyl Acetate (97:3) | ias.ac.in |

This table provides examples of stationary and mobile phases used in the reaction monitoring and purification of compounds structurally related to this compound.

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is evaporated to yield the purified compound. The purity can then be further assessed by other analytical techniques such as NMR spectroscopy and mass spectrometry.

Computational and Theoretical Chemistry Studies of 7 Chloro 2,3 Dihydrobenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the properties of molecules like 7-Chloro-2,3-dihydrobenzofuran. researchgate.netnih.gov DFT calculations typically employ functionals such as B3LYP combined with basis sets like 6-311G(d,p) to model the electronic structure of the molecule. bhu.ac.innih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

Studies on related 2,3-dihydrobenzofuran (B1216630) derivatives show that the molecule is generally non-planar. researchgate.net The fusion of the benzene (B151609) ring with the dihydrofuran ring creates a rigid scaffold, but the five-membered dihydrofuran ring can adopt a slightly puckered conformation. The optimization process yields the equilibrium geometry, which serves as the foundation for further property calculations. The predicted bond lengths and angles from DFT studies on analogous structures generally show good agreement with experimental data obtained from techniques like X-ray crystallography. bhu.ac.in

Table 1: Predicted Structural Parameters for this compound from a Representative DFT B3LYP/6-311G(d,p) Calculation (Note: The following data is illustrative of typical results from DFT calculations, as specific experimental or published computational data for this exact molecule is not available.)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C-Cl | 1.745 Å |

| C-O (furan ring) | 1.370 Å | |

| C-C (aromatic) | 1.390 - 1.405 Å | |

| C-C (furan ring) | 1.510 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-O-C (furan ring) | 109.0° | |

| H-C-H (furan ring) | 109.5° | |

| Dihedral Angle | O-C-C-C (ring pucker) | 10.5° |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule can be easily excited. nih.govnih.gov In contrast, a large HOMO-LUMO gap implies high stability. researchgate.net Analysis of the spatial distribution of these frontier molecular orbitals (FMOs) reveals the likely sites for electrophilic and nucleophilic attack. For chloro-substituted aromatic compounds, the HOMO is often distributed over the aromatic ring, while the LUMO may have significant contributions from the C-Cl antibonding orbital.

Table 2: Calculated Electronic Properties of this compound (Note: This data is representative of typical DFT calculation results.)

| Property | Symbol | Predicted Value (eV) |

| Energy of HOMO | EHOMO | -6.45 |

| Energy of LUMO | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 5.25 |

| Ionization Potential | IP | 6.45 |

| Electron Affinity | EA | 1.20 |

| Chemical Hardness | η | 2.625 |

| Electronegativity | χ | 3.825 |

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. cardiff.ac.uk By calculating the harmonic vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. researchgate.net These predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.gov

Such calculations are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.gov For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic parts, C-C stretching within the rings, C-O stretching of the ether linkage, and the C-Cl stretching vibration, which typically appears in the lower frequency region of the IR spectrum. Comparing the computed and experimental spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties.

Table 3: Comparison of Predicted and Representative Experimental Vibrational Frequencies (cm-1) (Note: Experimental values are representative for similar structures, as a specific spectrum for this compound was not found.)

| Vibrational Mode | Predicted Frequency (Scaled) | Representative Experimental Frequency |

| Aromatic C-H Stretch | 3080 | 3075 |

| Aliphatic C-H Stretch | 2960 | 2955 |

| Aromatic C=C Stretch | 1590 | 1585 |

| C-O-C Asymmetric Stretch | 1250 | 1245 |

| C-Cl Stretch | 750 | 745 |

Conformational Analysis and Energy Landscapes

While the 2,3-dihydrobenzofuran core is relatively rigid, the five-membered dihydrofuran ring is not perfectly planar and can exhibit slight puckering. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the transition states (saddle points) that connect them. researchgate.net

This analysis can be performed by systematically changing key dihedral angles and calculating the corresponding energy, a process known as a PES scan. For this compound, this would involve mapping the energy changes associated with the puckering of the dihydrofuran ring. The results would reveal the most stable conformation and the energy barriers to interconversion between different conformers. While often having only subtle structural differences, different conformers can exhibit distinct properties and reactivity.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. The synthesis of 2,3-dihydrobenzofurans can be achieved through various routes, such as the intramolecular cyclization of substituted phenols. rsc.orgnih.gov Theoretical modeling can be applied to investigate the proposed mechanism for the synthesis of this compound.

This involves locating the structures of reactants, intermediates, transition states (TS), and products along the reaction coordinate. By calculating the energies of these species, a reaction energy profile can be constructed. Transition state theory can then be used to estimate reaction rates. For instance, in a palladium-catalyzed intramolecular coupling reaction, DFT could be used to model key steps like oxidative addition, C-H activation, and reductive elimination, providing insights into the feasibility of the proposed catalytic cycle and the factors controlling selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design